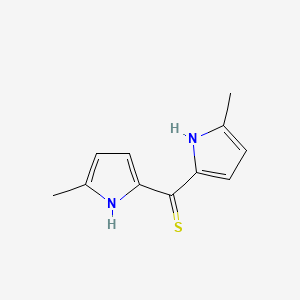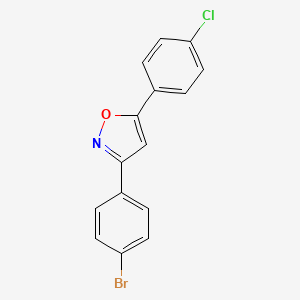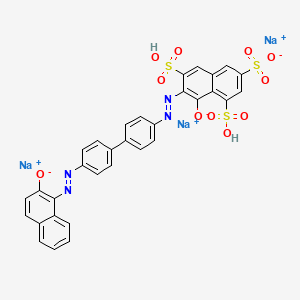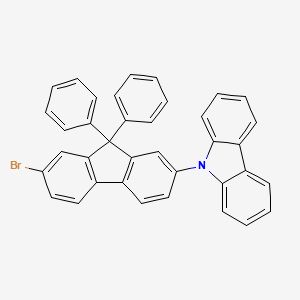
9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole: is a complex organic compound with the molecular formula C37H24BrN and a molecular weight of 562.50 g/mol . This compound is a derivative of carbazole and fluorenyl groups, which are known for their significant roles in organic electronics and photonics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole typically involves the bromination of 9,9-diphenylfluorene followed by a coupling reaction with carbazole. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The coupling reaction can be facilitated by palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of 9,9-diphenylfluorene derivatives.
Substitution: Formation of various substituted carbazole derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
- Employed in the development of photovoltaic materials for solar cells.
Biology:
- Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine:
- Explored for its potential as a therapeutic agent in photodynamic therapy.
Industry:
作用机制
The mechanism of action of 9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic properties of materials, making it useful in optoelectronic applications. The pathways involved include charge transport and energy transfer processes .
相似化合物的比较
- 9-(9,9-Diphenylfluoren-2-yl)carbazole
- 9-(7-Bromo-9,9-diphenylfluoren-2-yl)phenanthrene
- 9-(7-Bromo-9,9-diphenylfluoren-2-yl)anthracene
Uniqueness:
- The presence of the bromine atom in 9-(7-Bromo-9,9-diphenyl-9H-fluoren-2-yl)-9H-carbazole enhances its reactivity towards nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various functionalized derivatives.
- The combination of carbazole and fluorenyl groups imparts unique electronic properties, making it suitable for applications in organic electronics and photonics .
属性
分子式 |
C37H24BrN |
|---|---|
分子量 |
562.5 g/mol |
IUPAC 名称 |
9-(7-bromo-9,9-diphenylfluoren-2-yl)carbazole |
InChI |
InChI=1S/C37H24BrN/c38-27-19-21-29-30-22-20-28(39-35-17-9-7-15-31(35)32-16-8-10-18-36(32)39)24-34(30)37(33(29)23-27,25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-24H |
InChI 键 |
AKXQSJCSSULDAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=C2C=C(C=C7)Br)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


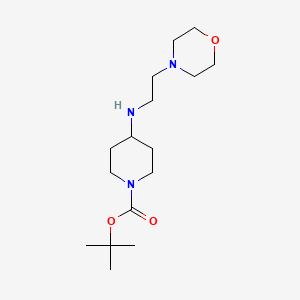
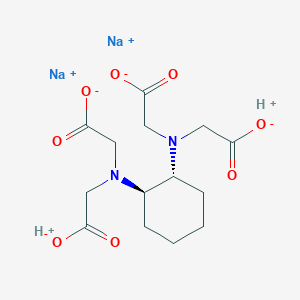
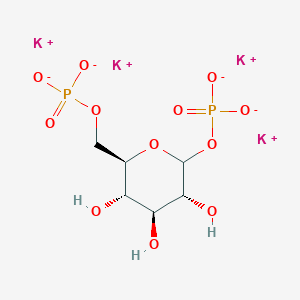
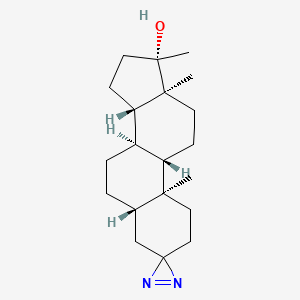
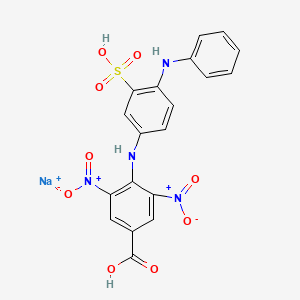
![(1R,3aR,5aR,5bR,7aR,9S,10R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,10-diol](/img/structure/B1494970.png)
![Adipic acid bis[2,5-dioxo-3-(sodiooxysulfonyl)pyrrolizino]](/img/structure/B1494971.png)
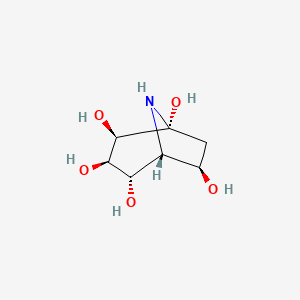
![Sodium;3-[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-N-methylanilino]benzenesulfonate](/img/structure/B1494975.png)
![4-bromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1494978.png)
![10-phenyl-2'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B1494979.png)
